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Compound of Interest

Compound Name: G3-C12

Cat. No.: B12290637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and

purification of the G3-C12 peptide, a promising agent in targeted cancer therapy. The G3-C12
peptide, with the sequence ANTPCGPYTHDCPVKR, is a high-affinity ligand for galectin-3, a

protein overexpressed in numerous cancers and implicated in tumor progression and

metastasis. By targeting galectin-3, G3-C12 can induce apoptosis in cancer cells and suppress

cell migration, making it a significant subject of research in oncology.

Data Presentation
The following tables summarize the key specifications of the G3-C12 peptide and

representative quantitative data associated with its synthesis and purification. It is important to

note that specific yield and purity can vary based on the synthesis scale, instrumentation, and

specific laboratory conditions.

Table 1: G3-C12 Peptide Specifications
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Property Value

Amino Acid Sequence ANTPCGPYTHDCPVKR

Molecular Weight 1759.0 g/mol

Binding Target Galectin-3

Binding Affinity (Kd) 70-88 nM

Biological Activity
Induces apoptosis, downregulates galectin-3

expression, suppresses cell migration.[1]

Table 2: Representative Data for G3-C12 Peptide Synthesis and Purification
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Parameter Typical Range/Value Notes

Solid-Phase Peptide Synthesis

Resin Substitution Level 0.3 - 0.8 mmol/g

The choice of resin and its

substitution level will impact

the overall yield.

Coupling Efficiency per Cycle >99%

Monitored by qualitative tests

(e.g., ninhydrin test) at each

step.

Crude Peptide Purity (post-

cleavage)
50 - 70%

This is a typical range for

peptides of this length and

complexity. The crude product

contains the target peptide

along with deletion and

truncated sequences.

Overall Crude Yield 60 - 80%
Calculated based on the initial

resin loading.

Reverse-Phase HPLC

Purification

Final Peptide Purity >95%

Achievable with a well-

optimized HPLC protocol.

Higher purity (>98%) may be

required for specific

applications.

Final Purified Yield 10 - 30%

The final yield is dependent on

the crude purity and the

number of purification steps.

Mass Spectrometry Verification
Expected Mass: 1759.0 Da

(monoisotopic)

ESI-MS or MALDI-TOF is used

to confirm the identity of the

purified peptide.

Experimental Protocols
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G3-C12 Peptide Synthesis via Fmoc Solid-Phase Peptide
Synthesis (SPPS)
This protocol outlines the manual synthesis of the G3-C12 peptide using Fmoc/tBu chemistry.

Automated synthesizers can also be used by adapting these steps.

1.1. Resin Selection and Swelling:

Resin: Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang/2-chlorotrityl chloride

resin with Fmoc-Arg(Pbf)-OH. A typical substitution level is 0.5 mmol/g.

Procedure:

Place the desired amount of resin in a reaction vessel.

Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.

Drain the DMF.

1.2. Fmoc Deprotection:

Reagent: 20% piperidine in DMF.

Procedure:

Add the deprotection solution to the resin.

Agitate for 5 minutes, then drain.

Add fresh deprotection solution and agitate for an additional 15 minutes.

Drain and wash the resin thoroughly with DMF (5-7 times).

1.3. Amino Acid Coupling:

Reagents:

Fmoc-protected amino acid (4 equivalents)
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Coupling reagent: HBTU (3.95 equivalents) or HATU (3.95 equivalents)

Base: N,N-diisopropylethylamine (DIPEA) (8 equivalents)

Solvent: DMF

Procedure:

In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF.

Add DIPEA to activate the amino acid mixture.

Add the activated amino acid solution to the deprotected resin.

Agitate for 1-2 hours at room temperature.

Drain the coupling solution and wash the resin with DMF (3-5 times).

Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. If

the test is positive, repeat the coupling step.

1.4. Peptide Chain Elongation:

Repeat the deprotection and coupling steps for each amino acid in the G3-C12 sequence

(ANTPCGPYTHDCPVKR), starting from the C-terminal Arginine.

Special Consideration for Cysteine: Use a trityl (Trt) or a similar acid-labile protecting group

for the cysteine side chains to prevent side reactions.

1.5. Cleavage and Deprotection:

Reagent (Cleavage Cocktail): A common cocktail for peptides with cysteine is Reagent K:

82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-

ethanedithiol (EDT).

Procedure:

After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and

dry it under vacuum.
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Add the cleavage cocktail to the dry resin.

Agitate for 2-4 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

Dry the crude peptide pellet under vacuum.

G3-C12 Peptide Purification by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
2.1. Equipment and Materials:

Preparative HPLC system with a UV detector.

C18 reverse-phase column (e.g., 10 µm particle size, 300 Å pore size).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Lyophilizer.

2.2. Purification Protocol:

Sample Preparation: Dissolve the crude G3-C12 peptide in a minimal amount of Mobile

Phase A. Filter the solution through a 0.45 µm filter.

Method Development (Analytical Scale):

Before preparative purification, optimize the separation on an analytical C18 column.

A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30

minutes.
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Monitor the elution of the peptide at 214 nm and 280 nm.

Preparative Purification:

Equilibrate the preparative C18 column with the initial mobile phase conditions.

Inject the filtered crude peptide solution.

Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger

column.

Collect fractions corresponding to the main peptide peak.

Fraction Analysis:

Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

Lyophilization:

Pool the fractions with the desired purity (>95%).

Freeze the pooled fractions and lyophilize to obtain the purified G3-C12 peptide as a white

powder.

Signaling Pathways and Experimental Workflows
G3-C12 Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and

characterization of the G3-C12 peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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